- Preparation of substituted pyrimidine compounds as inhibitors of epidermal growth factor receptor (EGFR) kinases for treating cancer, World Intellectual Property Organization, , ,

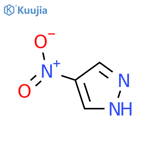

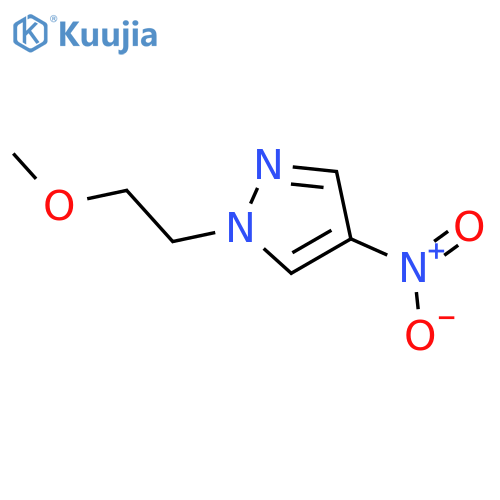

Cas no 948570-75-0 (1-(2-methoxyethyl)-4-nitro-pyrazole)

948570-75-0 structure

Nombre del producto:1-(2-methoxyethyl)-4-nitro-pyrazole

Número CAS:948570-75-0

MF:C6H9N3O3

Megavatios:171.153960943222

MDL:MFCD02755678

CID:829562

PubChem ID:57820554

1-(2-methoxyethyl)-4-nitro-pyrazole Propiedades químicas y físicas

Nombre e identificación

-

- 1-(2-methoxyethyl)-4-nitro-1H-Pyrazole

- 1-(2-methoxyethyl)-4-nitropyrazole

- 1H-Pyrazole, 1-(2-methoxyethyl)-4-nitro-

- SGZBZPUTFUMZBQ-UHFFFAOYSA-N

- KM3319

- AK202787

- V9483

- COCCN1C=C(C=N1)[N+]([O-])=O

- 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole (ACI)

- 1-(2-methoxyethyl)-4-nitro-pyrazole

- MFCD02755678

- DS-10308

- SY236652

- DA-31361

- SCHEMBL2173500

- CS-0124091

- 948570-75-0

- DTXSID601284996

- YMB57075

- AKOS027253177

-

- MDL: MFCD02755678

- Renchi: 1S/C6H9N3O3/c1-12-3-2-8-5-6(4-7-8)9(10)11/h4-5H,2-3H2,1H3

- Clave inchi: SGZBZPUTFUMZBQ-UHFFFAOYSA-N

- Sonrisas: [O-][N+](C1=CN(CCOC)N=C1)=O

Atributos calculados

- Calidad precisa: 171.06439116g/mol

- Masa isotópica única: 171.06439116g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 4

- Recuento de átomos pesados: 12

- Cuenta de enlace giratorio: 3

- Complejidad: 159

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: -0.2

- Superficie del Polo topológico: 72.9

1-(2-methoxyethyl)-4-nitro-pyrazole PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| TRC | B486310-100mg |

1-(2-Methoxyethyl)-4-nitro-1H-pyrazole |

948570-75-0 | 100mg |

$ 80.00 | 2022-06-07 | ||

| abcr | AB422803-1 g |

1-(2-Methoxyethyl)-4-nitro-1H-pyrazole; . |

948570-75-0 | 1g |

€144.50 | 2023-04-24 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0707-10G |

1-(2-methoxyethyl)-4-nitro-pyrazole |

948570-75-0 | 95% | 10g |

¥ 1,597.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0707-100G |

1-(2-methoxyethyl)-4-nitro-pyrazole |

948570-75-0 | 95% | 100g |

¥ 9,662.00 | 2023-04-12 | |

| Chemenu | CM255956-25g |

1-(2-Methoxyethyl)-4-nitro-1H-pyrazole |

948570-75-0 | 95+% | 25g |

$520 | 2021-08-04 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M57640-250mg |

1-(2-Methoxyethyl)-4-nitro-1h-pyrazole |

948570-75-0 | 97% | 250mg |

¥156.0 | 2024-07-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PG382-200mg |

1-(2-methoxyethyl)-4-nitro-pyrazole |

948570-75-0 | 97% | 200mg |

131.0CNY | 2021-08-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PG382-5g |

1-(2-methoxyethyl)-4-nitro-pyrazole |

948570-75-0 | 97% | 5g |

822.0CNY | 2021-08-04 | |

| TRC | B486310-50mg |

1-(2-Methoxyethyl)-4-nitro-1H-pyrazole |

948570-75-0 | 50mg |

$ 65.00 | 2022-06-07 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M57640-25g |

1-(2-Methoxyethyl)-4-nitro-1h-pyrazole |

948570-75-0 | 97% | 25g |

¥2414.0 | 2024-07-19 |

1-(2-methoxyethyl)-4-nitro-pyrazole Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; rt; 5 h, rt → 90 °C

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 6 h, reflux

Referencia

- Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors, Bioorganic & Medicinal Chemistry, 2019, 27(8), 1646-1657

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Triphenylphosphine , Di-tert-butyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 4 - 16 h, rt

Referencia

- Preparation of pyrazole derivatives and compositions containing them for the treatment and prevention of diseases associated with hypermineralization, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 18 h, 60 °C

Referencia

- Preparation of hydroxyamidine derivatives useful as indoleamine 2,3-dioxygenase inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 12 h, 80 °C

Referencia

- Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 4 h, 100 °C

Referencia

- Preparation of heterocyclic compounds as CDK kinase inhibitors for the treatment of cancer, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Solvents: Acetonitrile ; 6 h, rt → 60 °C

Referencia

- Preparation of substituted pyrrolopyrimidine compounds, compositions thereof, and their use in the treatment of triple negative breast cancer, United States, , ,

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetonitrile ; overnight, reflux

Referencia

- Preparation of 1H-pyrazolo[3,4-d]pyrimidine derivatives as jak kinase inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; rt → 80 °C; 16 h, 80 °C

Referencia

- Pyrimidine derivatives as EGFR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of lung cancer, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 12 h, reflux

Referencia

- Preparation of substituted phenylpyrimidine derivative as JAK inhibitor for treating autoimmune disease, China, , ,

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 4 h, 80 °C

Referencia

- Preparation of pyrazolylaminopyrimidinylbenzylthiazolecarboxamide derivatives and analogs for use as Bruton's tyrosine kinase inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 5 h, rt → 90 °C

Referencia

- Substituted pyrimidine compounds, compositions and medicinal applications thereof, India, , ,

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; rt → 80 °C; 16 h, 80 °C

Referencia

- Pyrimidopyrazole compounds as fourth generation EGFR inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; rt; 30 min, rt

1.2 rt; 16 h, rt

1.3 Solvents: Water ; rt

1.2 rt; 16 h, rt

1.3 Solvents: Water ; rt

Referencia

- Preparation of thiazolo[5,4-d]pyrimidine derivatives as IRAK kinase inhibitors and uses thereof, World Intellectual Property Organization, , ,

Métodos de producción 15

Condiciones de reacción

1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 3 h, rt

Referencia

- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,

Métodos de producción 16

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 3 d, 60 °C

Referencia

- Preparation of fused pyrimidine compounds for the treatment of cancers associated with EGFR and HER2 mutations and their compositions containing them, World Intellectual Property Organization, , ,

Métodos de producción 17

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, 50 °C

Referencia

- Preparation of pyrazole derivatives as JAK inhibitors for treatment of autoimmune disease or cancer, World Intellectual Property Organization, , ,

Métodos de producción 18

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 18 h, reflux

Referencia

- Nitrogen-containing heteroaromatic ring derivative as tyrosine kinase inhibitor and its preparation, World Intellectual Property Organization, , ,

Métodos de producción 19

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 6 h, 60 °C

Referencia

- Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study, Bioorganic Chemistry, 2020, 102,

1-(2-methoxyethyl)-4-nitro-pyrazole Raw materials

1-(2-methoxyethyl)-4-nitro-pyrazole Preparation Products

1-(2-methoxyethyl)-4-nitro-pyrazole Literatura relevante

-

Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904

-

Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300

-

Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

948570-75-0 (1-(2-methoxyethyl)-4-nitro-pyrazole) Productos relacionados

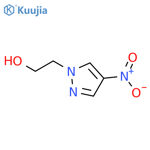

- 42027-81-6(2-(4-nitropyrazol-1-yl)ethanol)

- 886123-30-4(2,5-diethoxy-4-methyl-N-(propan-2-yl)benzene-1-sulfonamide)

- 1806788-37-3(5-Amino-2-(difluoromethyl)-4-fluoropyridine-3-carboxylic acid)

- 100748-65-0(7-Bromoquinoline-2,4-diol)

- 1004294-79-4(3-Hydroxy-5-(methoxycarbonyl)phenylboronic Acid Pinacol Ester)

- 1805495-83-3(4-Chloromethyl-2-cyano-6-fluorophenylacetic acid)

- 2246894-12-0(2-(Adamantan-2-ylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- 1805047-70-4(3-(Chloromethyl)-2,4-difluoro-5-(difluoromethyl)pyridine)

- 2763756-24-5(4-[5-(Aminomethyl)pyridin-2-yl]-1lambda6-thiomorpholine-1,1-dione dihydrochloride)

- 2408972-06-3((7,7-Dimethoxyspiro[3.3]heptan-2-yl)methanamine)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:948570-75-0)1-(2-methoxyethyl)-4-nitro-pyrazole

Pureza:99%/99%

Cantidad:5g/25g

Precio ($):162.0/338.0